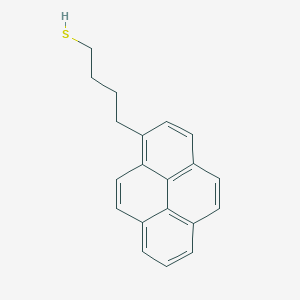
1-Pyrenebutanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrenebutanethiol is an organic compound characterized by the presence of a pyrene moiety attached to a butanethiol chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications. The pyrene group is a polycyclic aromatic hydrocarbon, which imparts fluorescence properties, while the butanethiol chain provides a thiol functional group, known for its reactivity.
Preparation Methods
1-Pyrenebutanethiol can be synthesized through several methods. One common synthetic route involves the reaction of pyrene with butanethiol in the presence of a catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Another method involves the use of preparative high-performance liquid chromatography (prep-HPLC) to isolate and purify the compound from a mixture of reactants .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Pyrenebutanethiol undergoes various chemical reactions, primarily due to the reactivity of the thiol group. Some common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule. This reaction often requires a strong base like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride produces hydrocarbons.
Scientific Research Applications
1-Pyrenebutanethiol has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to bind to specific targets can be leveraged.
Mechanism of Action
The mechanism of action of 1-Pyrenebutanethiol is largely dependent on its ability to interact with other molecules through the thiol group. This interaction can involve the formation of covalent bonds with metal ions or other thiol-reactive species. The pyrene moiety’s fluorescence properties also play a role in its applications as a probe, where it can be excited by UV light to emit fluorescence, allowing for the detection and study of various biological molecules .
Comparison with Similar Compounds
1-Pyrenebutanethiol can be compared to other thiol-containing compounds such as 1-Butanethiol and oleylamine. While 1-Butanethiol lacks the aromatic pyrene group, making it less useful as a fluorescent probe, oleylamine is another stabilizing agent for nanoparticles but does not offer the same level of thermal stability as this compound . The unique combination of the pyrene moiety and the thiol group in this compound provides a distinct set of properties that are not found in these similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique combination of a fluorescent pyrene group and a reactive thiol group makes it valuable for stabilizing nanoparticles, serving as a fluorescent probe, and potentially contributing to advancements in drug delivery systems and biosensors.
Properties
CAS No. |
184709-34-0 |
|---|---|
Molecular Formula |
C20H18S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-pyren-1-ylbutane-1-thiol |
InChI |
InChI=1S/C20H18S/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 |
InChI Key |
BLYUHGRYLDQGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















